molecular formula C9H18N2O3 B151570 (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 330681-18-0

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B151570
CAS No.: 330681-18-0
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-RNFRBKRXSA-N
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Description

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with an amino group and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino and hydroxyl groups are protected using tert-butyl groups to prevent unwanted side reactions.

    Functionalization: The protected pyrrolidine undergoes functionalization to introduce the desired substituents.

    Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Lacks the tert-butyl protecting group, making it more reactive.

    (3S,4S)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate: The stereochemistry is different, which can affect its biological activity.

    (3R,4R)-Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate: The hydroxyl group is replaced by a methoxy group, altering its reactivity and interactions.

Uniqueness

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its tert-butyl protecting groups also provide stability during synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-90-8, 330681-18-0
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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